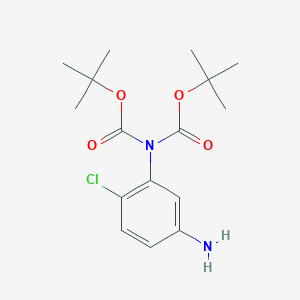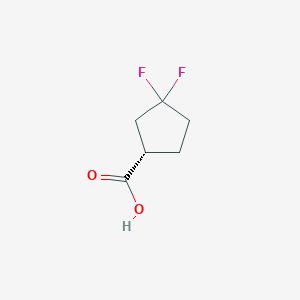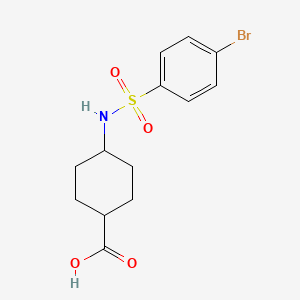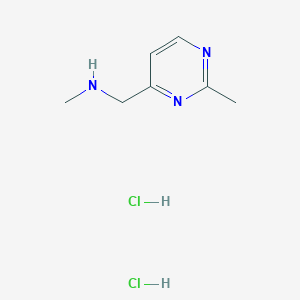
N-甲基-1-(2-甲基嘧啶-4-基)甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidin-4-ylmethanamine as the starting material.
Methylation: The starting material undergoes methylation using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N) to form N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine.
Dihydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Substitution Products: Substitution reactions can produce a variety of substituted pyrimidines.
作用机制
The mechanism by which N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
相似化合物的比较
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is similar to other pyrimidine derivatives, such as:
2-Methylpyrimidin-4-ylmethanamine: A closely related compound without the N-methyl group.
4-Aminopyrimidine: A simpler pyrimidine derivative with an amino group at the 4-position.
5-Methyluracil: Another pyrimidine derivative with a methyl group at the 5-position.
Uniqueness: What sets N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride apart from these similar compounds is the presence of the N-methyl group, which can significantly alter its chemical and biological properties.
属性
CAS 编号 |
1332530-35-4 |
|---|---|
分子式 |
C7H12ClN3 |
分子量 |
173.64 g/mol |
IUPAC 名称 |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-9-4-3-7(10-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H |
InChI 键 |
GHHPORXKEHATDW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)CNC.Cl.Cl |
规范 SMILES |
CC1=NC=CC(=N1)CNC.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


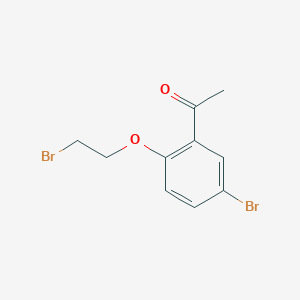
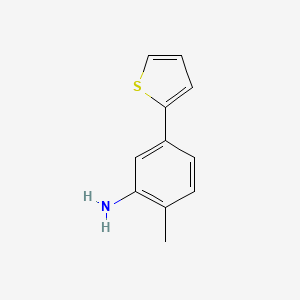

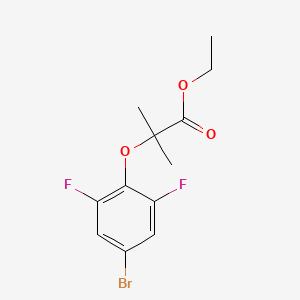
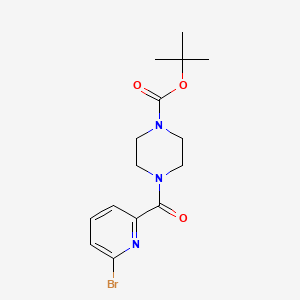
![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
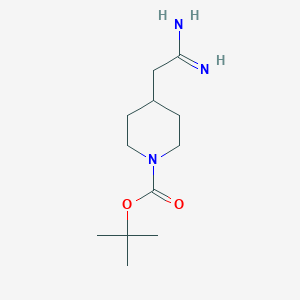
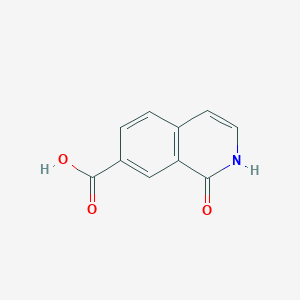
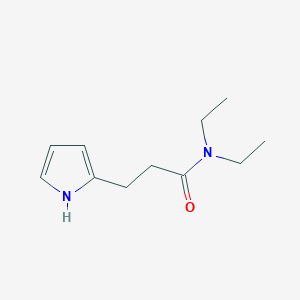
![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)

